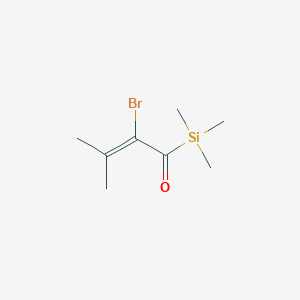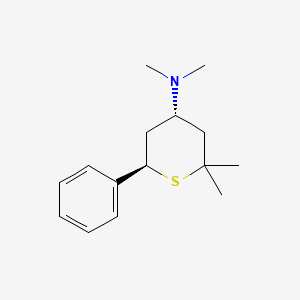
1-Iodotrideca-1,4,7-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodotrideca-1,4,7-triene is an organic compound with the molecular formula C13H21I. It is characterized by the presence of three conjugated double bonds and an iodine atom attached to the terminal carbon. This compound is part of the triene family, which is known for its unique chemical properties and reactivity due to the conjugated system of double bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Iodotrideca-1,4,7-triene can be synthesized through various methods. One common approach involves the iodination of trideca-1,4,7-triene. This reaction typically uses iodine (I2) in the presence of a catalyst such as silver nitrate (AgNO3) or copper(II) sulfate (CuSO4) under controlled conditions to ensure selective iodination at the terminal position.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Iodotrideca-1,4,7-triene undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bonds in the triene system can participate in addition reactions with halogens, hydrogen, and other electrophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form epoxides or reduction to yield saturated hydrocarbons.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide (NaN3) for azide substitution and potassium cyanide (KCN) for cyanide substitution.
Addition Reactions: Reagents such as bromine (Br2) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) are frequently employed.
Major Products Formed:
Substitution Reactions: Products include azido-trideca-1,4,7-triene and cyano-trideca-1,4,7-triene.
Addition Reactions: Products include dibromo-trideca-1,4,7-triene and trideca-1,4,7-triene.
Oxidation and Reduction Reactions: Products include trideca-1,4,7-triene epoxide and tridecane.
Wissenschaftliche Forschungsanwendungen
1-Iodotrideca-1,4,7-triene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for bioactive compounds.
Industry: It is used in the production of specialty chemicals, including dyes, fragrances, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-iodotrideca-1,4,7-triene involves its interaction with various molecular targets and pathways. The conjugated triene system allows for resonance stabilization, making the compound highly reactive. It can form covalent bonds with nucleophiles, leading to the formation of stable adducts. The iodine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
1-Iodotrideca-1,4,7-triene can be compared with other similar compounds such as:
1-Bromotrideca-1,4,7-triene: Similar structure but with a bromine atom instead of iodine. It has different reactivity and applications due to the difference in halogen properties.
1-Chlorotrideca-1,4,7-triene: Contains a chlorine atom, leading to variations in chemical behavior and industrial uses.
1-Fluorotrideca-1,4,7-triene:
The uniqueness of this compound lies in its iodine atom, which imparts distinct chemical properties and reactivity compared to its halogenated counterparts.
Eigenschaften
| 82645-33-8 | |
Molekularformel |
C13H21I |
Molekulargewicht |
304.21 g/mol |
IUPAC-Name |
1-iodotrideca-1,4,7-triene |
InChI |
InChI=1S/C13H21I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h6-7,9-10,12-13H,2-5,8,11H2,1H3 |
InChI-Schlüssel |
SLNJXPGPFGASAM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=CCC=CCC=CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Diethyl [1-(methylselanyl)hexyl]phosphonate](/img/structure/B14422235.png)


![1-(Benzenesulfonyl)-2-[(morpholin-4-yl)methyl]-3-(phenylsulfanyl)-1H-indole](/img/structure/B14422277.png)
